molecular formula C19H17ClN4S B4896257 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B4896257
M. Wt: 368.9 g/mol
InChI Key: QQJMUPJHFPWFRF-UHFFFAOYSA-N
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Description

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazinoindole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazinoindole Core: This is usually achieved through cyclization reactions involving appropriate indole derivatives and triazine precursors.

    Introduction of the 2-Chlorophenylmethylsulfanyl Group:

    Addition of the Propyl Group: This is typically done through alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinoindole core or the sulfanyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE stands out due to its unique triazinoindole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-propyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4S/c1-2-11-24-16-10-6-4-8-14(16)17-18(24)21-19(23-22-17)25-12-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJMUPJHFPWFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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